Tert-butyl 2-(3,4,5-trimethoxyphenyl)acetate
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Overview
Description
Tert-butyl 2-(3,4,5-trimethoxyphenyl)acetate is an organic compound with the molecular formula C15H22O5 and a molecular weight of 282.34 g/mol . It is characterized by the presence of a tert-butyl ester group and a trimethoxyphenyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(3,4,5-trimethoxyphenyl)acetate typically involves the esterification of 3,4,5-trimethoxyphenylacetic acid with tert-butyl alcohol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(3,4,5-trimethoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is often used as a reducing agent.
Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives .
Scientific Research Applications
Tert-butyl 2-(3,4,5-trimethoxyphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in cancer treatment.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-(3,4,5-trimethoxyphenyl)acetate involves its interaction with cellular targets, leading to the modulation of various biochemical pathways. The compound has been shown to affect the G2/M phase of the cell cycle, causing cell cycle arrest and apoptosis . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-bromoacetate
- Tert-butyl (3,4,5-trimethoxybenzylidene)-carbazate
- Tert-butyl (diisopropoxyphosphoryl)acetate
Uniqueness
Tert-butyl 2-(3,4,5-trimethoxyphenyl)acetate is unique due to its combination of a tert-butyl ester group and a trimethoxyphenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various organic compounds and potential therapeutic agents .
Properties
CAS No. |
60546-63-6 |
---|---|
Molecular Formula |
C15H22O5 |
Molecular Weight |
282.33 g/mol |
IUPAC Name |
tert-butyl 2-(3,4,5-trimethoxyphenyl)acetate |
InChI |
InChI=1S/C15H22O5/c1-15(2,3)20-13(16)9-10-7-11(17-4)14(19-6)12(8-10)18-5/h7-8H,9H2,1-6H3 |
InChI Key |
RTXUWSFXEGMJIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC(=C(C(=C1)OC)OC)OC |
Origin of Product |
United States |
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